5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride
Overview
Description
The compound you’re interested in contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis methods for “5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride” were not found, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The structure of the molecule can be influenced by the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .
Scientific Research Applications
Antitubercular Activity
Research has highlighted the modification of certain structures related to 1,3,4-oxadiazole derivatives to evaluate their antitubercular activity. Specifically, modifications of the isoniazid structure with N-substituted derivatives have shown promising in vitro efficacy against Mycobacterium tuberculosis, indicating potential for the rational design of new leads for anti-TB compounds (Asif, 2014).
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
The structural feature of the 1,3,4-oxadiazole ring enables effective binding with various enzymes and receptors, leading to a wide range of bioactivities. These compounds are extensively used for treating different ailments, contributing significantly to the development of medicinal chemistry. The review by Verma et al. (2019) provides a comprehensive overview of 1,3,4-oxadiazole-based compounds across the medicinal spectrum, from anticancer and antibacterial to antiviral and anti-inflammatory agents (Verma et al., 2019).
Significance in New Drug Development
The oxadiazole core, particularly 1,3,4-oxadiazole containing molecules, has been noted for its pharmacological properties, serving as bioisosteres for carboxylic acids and esters. This highlights its importance in the field of synthetic medicinal chemistry, with applications ranging from polymers to luminescence materials and corrosion inhibitors. Rana, Salahuddin, and Sahu (2020) discuss the broad applications and chemical reactivity of 1,3,4-oxadiazole compounds, suggesting their efficacy and reduced toxicity in medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Versatility of Pyrrolidine Scaffold
The pyrrolidine scaffold, a component of the molecule , has been extensively investigated for its ability to generate pharmacologically active compounds. This scaffold is appreciated for its sp3 hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage, which are crucial for the development of biologically active compounds with target selectivity. The review by Petri et al. (2021) emphasizes the bioactive molecules characterized by the pyrrolidine ring and its derivatives, underscoring the scaffold's versatility in drug discovery (Petri et al., 2021).
Future Directions
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-5(12)6-10-7(13-11-6)4-2-1-3-9-4;/h4,9H,1-3H2,(H2,8,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWIGORWZGSLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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